molecular formula C4H2BrNO2 B11915841 2-Bromooxazole-5-carbaldehyde

2-Bromooxazole-5-carbaldehyde

Cat. No.: B11915841
M. Wt: 175.97 g/mol
InChI Key: IFGUJPMMPKLZMD-UHFFFAOYSA-N
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Description

2-Bromooxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H2BrNO2 It is characterized by the presence of a bromine atom at the 2-position and an aldehyde group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromooxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of oxazole-5-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves careful control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromooxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), dichloromethane

    Oxidation: Potassium permanganate, water

    Reduction: Sodium borohydride, ethanol

    Condensation: Amines or hydrazines, ethanol

Major Products Formed

    Substitution: 2-Substituted oxazole-5-carbaldehyde derivatives

    Oxidation: 2-Bromooxazole-5-carboxylic acid

    Reduction: 2-Bromooxazole-5-methanol

    Condensation: Imines or hydrazones

Scientific Research Applications

2-Bromooxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromooxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiazole-5-carbaldehyde: Similar structure with a thiazole ring instead of an oxazole ring.

    2-Bromo-5-oxazolecarboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.

    2-Bromo-5-oxazolemethanol: Similar structure with a hydroxyl group instead of an aldehyde group.

Uniqueness

2-Bromooxazole-5-carbaldehyde is unique due to the combination of the bromine atom and aldehyde group on the oxazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-bromo-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGUJPMMPKLZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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